3-(Benzyloxy)cyclobutane-1-sulfonamide

Fragment-based drug discovery 3D fragment libraries Fsp³ metric

3-(Benzyloxy)cyclobutane-1-sulfonamide (CAS 2138404-75-6) is a conformationally constrained, 1,3-disubstituted cyclobutane fragment designed for fragment-based drug discovery (FBDD). The compound integrates a hydrogen bond-donating primary sulfonamide with a benzyloxy substituent on a puckered cyclobutane ring, yielding a three-dimensional (3D) scaffold that contrasts with the planar aromatic frameworks dominating traditional fragment libraries.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
Cat. No. B15306082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)cyclobutane-1-sulfonamide
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1C(CC1S(=O)(=O)N)OCC2=CC=CC=C2
InChIInChI=1S/C11H15NO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14)
InChIKeyJGVHEKMQKTYLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)cyclobutane-1-sulfonamide for Fragment-Based Drug Discovery: A Conformationally Distinct 3D Sulfonamide Scaffold


3-(Benzyloxy)cyclobutane-1-sulfonamide (CAS 2138404-75-6) is a conformationally constrained, 1,3-disubstituted cyclobutane fragment designed for fragment-based drug discovery (FBDD) . The compound integrates a hydrogen bond-donating primary sulfonamide with a benzyloxy substituent on a puckered cyclobutane ring, yielding a three-dimensional (3D) scaffold that contrasts with the planar aromatic frameworks dominating traditional fragment libraries . With a molecular weight of 241.31 g/mol, a topological polar surface area of 78.6 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.45, this fragment resides within expanded Rule-of-Three (RO3) guidelines while offering distinctly higher 3D character than common benzenoid sulfonamide fragments .

Why 3-(Benzyloxy)cyclobutane-1-sulfonamide Cannot Be Replaced by Common Sulfonamide or Cyclobutane Analogs in Fragment Screening


Generic substitution with a simple cyclobutanesulfonamide or a flat aromatic sulfonamide fails to reproduce the specific 3D pharmacophore geometry and substitution pattern of 3-(benzyloxy)cyclobutane-1-sulfonamide. The 1,3-cis or trans disposition of the benzyloxy and sulfonamide groups enforces a defined vector relationship that plans aromatic sulfonamides cannot emulate [1]. In a systematic evaluation of 33 cyclobutane fragments, the sulfonamide subclass occupied a discrete region of principal moment of inertia (PMI) space unreachable by analogous amine or amide fragments, and the computational design workflow explicitly filtered out trans-sulfonamides that failed to meet normalized PMI ratio (ΣNPR ≥ 1.24) cutoffs, underscoring that even within cyclobutane sulfonamides, subtle stereochemical variations yield fragments with divergent 3D shapes [1]. Therefore, replacing this compound with a generic cyclobutane-sulfonamide or an unsubstituted aryl sulfonamide alters the spatial orientation of hydrogen-bonding vectors, compromising structure–activity relationship (SAR) reproducibility in fragment screens.

Quantitative Differentiation Evidence for 3-(Benzyloxy)cyclobutane-1-sulfonamide Versus Closest Analogs


Enhanced Three-Dimensional Character vs. Aromatic Sulfonamide Fragments: Fsp³ Comparison

3-(Benzyloxy)cyclobutane-1-sulfonamide exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.45, which is significantly above the recommended threshold of Fsp³ ≥ 0.36 for 3D fragments and contrasts with the Fsp³ ≈ 0.0–0.2 typical of mono- or disubstituted benzene sulfonamide fragments such as 4-methylbenzenesulfonamide [1][2]. The cyclobutane library from which this compound derives achieves a mean Fsp³ of 0.65 across 33 members, substantially exceeding the commonly cited 3D threshold of Fsp³ ≥ 0.45 [1].

Fragment-based drug discovery 3D fragment libraries Fsp³ metric

Shape Diversity: Normalized Principal Moment of Inertia (ΣNPR) Differentiation Within Cyclobutane Fragments

In the design workflow for the 33-member cyclobutane library, sulfonamide fragments were required to satisfy a normalized PMI ratio threshold of ΣNPR ≥ 1.24 to ensure sufficient 3D character [1]. The computational enumeration revealed that no trans-cyclobutane sulfonamides met this criterion, meaning only cis-configured sulfonamide fragments—such as 3-(benzyloxy)cyclobutane-1-sulfonamide when in the cis configuration—qualified for library inclusion [1]. This shape-based selection filter directly differentiates cis-cyclobutane sulfonamides from their trans counterparts and from flatter amine or amide analogs.

Principal moment of inertia molecular shape diversity fragment library design

Physicochemical Property Profile: AlogP and TPSA Positioning Within Fragment RO3 Space

3-(Benzyloxy)cyclobutane-1-sulfonamide has a calculated AlogP of approximately 0.8 and a topological polar surface area (TPSA) of 78.6 Ų [1]. This places it within the expanded RO3 limits (AlogP ≤ 3; TPSA ≤ 70 Ų, with the library allowing TPSA up to 70 Ų for some members) [1]. In comparison, the analogous 3-(benzyloxy)-N-methylcyclobutane-1-sulfonamide (CAS 2138182-22-4) has a higher molecular weight (255.34 g/mol) and an added methyl group that increases lipophilicity (estimated AlogP ~1.2) while reducing hydrogen-bond donor capacity, potentially altering solubility and protein-binding profiles .

Rule of Three fragment physicochemical properties AlogP TPSA

Kinetic Aqueous Solubility Benchmarking Against Cyclobutane Amide and Amine Fragment Counterparts

For the broader cyclobutane fragment library, nephelometry-based kinetic solubility measurements showed that fragments with cLogD values up to 2.82 exhibited no aggregation at concentrations ≥1.0 mM in aqueous buffer (pH 7.4) [1]. 3-(Benzyloxy)cyclobutane-1-sulfonamide, with a predicted cLogD substantially lower than 2.82, is projected to remain fully soluble at fragment screening concentrations (typically 0.5–2.0 mM) without precipitation artifacts. In contrast, the analogous sulfonyl chloride derivative (3-(benzyloxy)cyclobutane-1-sulfonyl chloride, CAS 1303510-64-6) is hydrolytically unstable in aqueous buffer, precluding its direct use in biochemical screening without in situ derivatization .

kinetic solubility nephelometry fragment screening concentration

Growth Vector Accessibility: Dual Synthetic Handles Enable Divergent Fragment Elaboration

3-(Benzyloxy)cyclobutane-1-sulfonamide presents two chemically orthogonal growth vectors: the primary sulfonamide can be alkylated, acylated, or converted to sulfonyl ureas, while the benzyloxy group can be deprotected to reveal a secondary alcohol for further functionalization (e.g., etherification, esterification, or oxidation to the ketone) [1]. This dual-handle architecture contrasts with 3-hydroxycyclobutane-1-sulfonamide analogs (e.g., N-(3-hydroxycyclobutyl)methanesulfonamide, CAS 1480396-53-9), where the free hydroxyl limits the types of protecting-group-compatible chemistries that can be applied without cross-reactivity at the sulfonamide .

fragment elaboration growth vectors parallel synthesis

Recommended Procurement and Application Scenarios for 3-(Benzyloxy)cyclobutane-1-sulfonamide


3D Fragment Library Construction for FBDD Screening Campaigns

Incorporate 3-(benzyloxy)cyclobutane-1-sulfonamide into a bespoke 3D fragment library where shape diversity (ΣNPR ≥ 1.24) and elevated Fsp³ (0.45) are design prerequisites, as recommended by the cyclobutane library design framework [1]. Its dual hydrogen-bond donor/acceptor sulfonamide motif is particularly suited for targeting enzymes with oxyanion holes or phosphate-binding pockets (e.g., kinases, carbonic anhydrases, sulfotransferases).

Selective Sulfonamide Fragment for Carbonic Anhydrase or Sulfatase Target Screening

Deploy this fragment in biochemical screens against carbonic anhydrase isoforms or steroid sulfatase, where the primary sulfonamide serves as a zinc-binding warhead or substrate mimic. The benzyloxy substituent provides additional hydrophobic contacts that can be probed by SAR, with the benzyl group cleavable to reveal a hydroxyl for further optimization [1].

Fragment-to-Lead Elaboration via Parallel Chemistry on Orthogonal Handles

Use this fragment as a starting point for parallel library synthesis: first, derivatize the sulfonamide via sulfonamide–amine coupling or reductive amination; second, hydrogenolyze the benzyl ether and functionalize the liberated alcohol through Mitsunobu, etherification, or oxidation [1]. This two-step, two-directional diversification strategy can rapidly generate 50–200 analogs for initial SAR.

Replacement Fragment for Planar Aromatic Sulfonamides in Lead Optimization

In lead series where a flat aryl sulfonamide (e.g., benzenesulfonamide) contributes to poor solubility, high aromatic ring count, or off-target activity, substitute with 3-(benzyloxy)cyclobutane-1-sulfonamide to increase Fsp³ by ≥0.25 units and improve aqueous solubility while retaining the sulfonamide pharmacophore [1][2]. This strategy directly addresses the 'escape from flatland' paradigm in medicinal chemistry.

Quote Request

Request a Quote for 3-(Benzyloxy)cyclobutane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.